molecular formula C10H12N2O3 B1361939 6-Morpholinopyridine-2-carboxylic Acid CAS No. 554405-17-3

6-Morpholinopyridine-2-carboxylic Acid

Cat. No. B1361939
CAS RN: 554405-17-3
M. Wt: 208.21 g/mol
InChI Key: SAZSDHZXRMXESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholinopyridine-2-carboxylic Acid is a heterocyclic organic compound . It has gained significant attention in scientific research due to its potential applications in various fields.


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The compound has a molecular formula of C10H12N2O3.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It’s important to note that the properties of a compound can greatly influence its reactivity and potential applications.

Scientific Research Applications

Intermediate in Pharmaceutical and Herbicide Production

6-Morpholinopyridine-2-carboxylic acid, a derivative of pyridine-2-carboxylic acid (also known as picolinic acid), plays a role as an intermediate in the synthesis of various pharmaceuticals, herbicides, and metal salts. These compounds are significant in nutritional supplements and various industrial applications. Reactive extraction techniques are critical in recovering carboxylic acids like picolinic acid from dilute aqueous solutions, such as fermentation broth, while minimizing toxicity (Datta & Kumar, 2014).

Novel Compound Synthesis

Research demonstrates the synthesis of novel 2-morpholine carboxylic acid derivatives. These derivatives can be converted into other compounds like 1-aza-4-oxabicyclo[3.3.1]non-6-one, which has potential applications in pharmaceutical research (King & Martin, 1991).

Application in Fluorogenic Amides Synthesis

This compound derivatives have been used in synthesizing fluorogenic amides of agarose, which may find significant applications as sensors in biomedical and pharmaceutical industries. The fluorescence emissions of these compounds suggest potential utility in various diagnostic and research applications (Kondaveeti, Mehta, & Siddhanta, 2014).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from similar compounds, has shown compatibility with solid-phase peptide synthesis. This suggests its application in peptidomimetic chemistry, essential for drug development and therapeutic research (Sladojevich, Trabocchi, & Guarna, 2007).

Development of Novel Scaffolds for Drug Discovery

Bridged amino acid building blocks containing both morpholine and pyrrolidine motifs have been synthesized. These compact modules are crucial for optimizing the physicochemical and pharmacokinetic properties of drug candidates, indicating the potential of morpholine derivatives in innovative drug development (Wu et al., 2016).

Safety and Hazards

6-Morpholinopyridine-2-carboxylic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-morpholin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSDHZXRMXESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368416
Record name 6-Morpholinopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

554405-17-3
Record name 6-(4-Morpholinyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554405-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Morpholinopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(morpholin-4-yl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.